molecular formula C15H20Cl2N2O2 B12469855 2-(2,4-dichlorophenoxy)-N'-(heptan-4-ylidene)acetohydrazide

2-(2,4-dichlorophenoxy)-N'-(heptan-4-ylidene)acetohydrazide

Cat. No.: B12469855
M. Wt: 331.2 g/mol
InChI Key: BHKMNWSEFGDTBE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with heptanal under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a bioactive compound.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Hydrazides: A class of compounds with similar structures and reactivity.

    Phenoxy herbicides: Compounds with similar phenoxy groups used in agriculture.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(heptan-4-ylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides reactivity typical of phenoxy compounds, while the acetohydrazide moiety offers additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(heptan-4-ylideneamino)acetamide

InChI

InChI=1S/C15H20Cl2N2O2/c1-3-5-12(6-4-2)18-19-15(20)10-21-14-8-7-11(16)9-13(14)17/h7-9H,3-6,10H2,1-2H3,(H,19,20)

InChI Key

BHKMNWSEFGDTBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)CCC

Origin of Product

United States

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